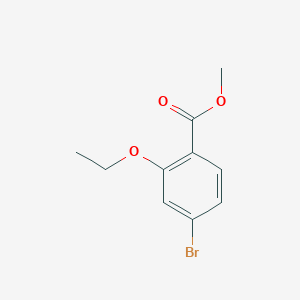

Methyl 4-bromo-2-ethoxybenzoate

Description

Substituent Effects on Physical Properties

- Methoxy vs. Ethoxy: Replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) increases hydrophobicity and molecular weight, as seen in the higher boiling point of This compound (estimated 364°C) compared to methyl 4-bromo-2-methoxybenzoate (boiling point: ~320°C).

- Bromine Position: Isomeric compounds like methyl 2-bromo-4-methoxybenzoate (CAS: 17100-65-1) demonstrate how bromine placement affects electronic distribution. The para-substituted bromine in this compound enhances ring electron withdrawal, potentially increasing reactivity in electrophilic substitutions.

Functional Group Comparisons

- Ester vs. Acid: The methyl ester group in this compound reduces polarity compared to its carboxylic acid counterpart, 4-bromo-2-ethoxybenzoic acid , improving solubility in organic solvents.

- Bromomethyl Derivatives: Compounds like ethyl 4-(bromomethyl)benzoate (CAS: 26496-94-6) highlight how bromine’s position on an alkyl chain (vs. the aromatic ring) alters reactivity, particularly in nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 4-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXZTQBVPPEJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-bromo-2-hydroxybenzoic acid or 2-hydroxy-4-bromobenzoic acid,

- Ethanol (ethyl alcohol) for etherification,

- Methanol for esterification,

- Brominating agents such as N-bromosuccinimide (NBS) or bromine,

- Acid catalysts (e.g., sulfuric acid) for esterification,

- Solvents like tetrahydrofuran (THF), ethyl acetate, or chlorobenzene,

- Palladium catalysts for cross-coupling reactions (in related synthetic routes).

Stepwise Synthetic Routes

Step 1: Esterification

- The carboxylic acid group of 4-bromo-2-hydroxybenzoic acid is esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to form methyl 4-bromo-2-hydroxybenzoate.

- Reaction conditions: reflux in methanol, acid catalysis, typically several hours.

- This step converts the acid to the methyl ester, which is more reactive for subsequent transformations.

Step 2: Etherification (Introduction of Ethoxy Group)

- The hydroxyl group at the 2-position is converted to an ethoxy group by reaction with ethyl alcohol or via nucleophilic substitution using ethylating agents.

- Commonly, this is achieved by reacting methyl 4-bromo-2-hydroxybenzoate with ethyl alcohol in the presence of acid or base catalysts.

- Alternatively, alkyl halides such as ethyl bromide can be used with a base like potassium carbonate to perform Williamson ether synthesis.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Step 3: Bromination

- If starting from a non-brominated intermediate, selective bromination at the 4-position is performed using bromine or N-bromosuccinimide (NBS).

- Photochemical bromination with NBS under UV light in solvents like chlorobenzene or ethyl acetate is preferred to avoid toxic solvents such as carbon tetrachloride.

- Reaction conditions: low temperature (0–5 °C), UV irradiation for several hours.

- This step ensures selective substitution with high yield and minimal side reactions.

Detailed Research Findings and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 4-bromo-2-hydroxybenzoic acid + methanol + H2SO4, reflux | 85-95 | Mild acidic conditions, methanol as solvent, reaction monitored by TLC |

| Etherification | Methyl 4-bromo-2-hydroxybenzoate + ethyl alcohol + acid/base catalyst, reflux or room temp | 80-90 | Williamson ether synthesis or direct alkylation; solvent choice critical for yield |

| Bromination | N-bromosuccinimide (NBS), UV light, chlorobenzene or ethyl acetate, 0–5 °C, 4 hours | 74-95 | Photochemical bromination avoids toxic solvents; high selectivity for 4-position bromination |

Example from Patent Literature:

- A three-step synthesis of related methyl 4-bromoacetyl-2-methylbenzoate involves esterification of 4-bromo-2-methylbenzoic acid with methanol catalyzed by sulfuric acid, followed by palladium-catalyzed vinylation and bromination with bromosuccinimide in THF/water at 80 °C for 8 hours, yielding 74% of the target brominated ester.

- Methyl 3-methoxy-4-methylbenzoate was brominated using NBS under UV light in chlorobenzene at 0–5 °C for 4 hours, producing methyl 4-bromomethyl-3-methoxybenzoate in 95% yield, demonstrating the effectiveness of photochemical bromination in similar aromatic esters.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons, methyl ester singlet (~3.8 ppm), ethoxy group signals (triplet and quartet for CH3 and CH2), and bromine-substituted aromatic protons.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially for esterification and bromination steps.

- Yield and Purity: High yields (74–95%) achievable with careful control of reaction conditions; purification by recrystallization or chromatography.

Summary Table of Preparation Methods

| Preparation Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|---|

| Esterification | 4-bromo-2-hydroxybenzoic acid | Methanol, sulfuric acid | Reflux, several hours | 85-95 | Acid catalysis, avoid overreaction |

| Etherification | Methyl 4-bromo-2-hydroxybenzoate | Ethyl alcohol or ethyl bromide, base/catalyst | Reflux or room temp, polar solvent | 80-90 | Solvent choice critical, control alkylation |

| Bromination | Methyl 4-bromo-2-ethoxybenzoate precursor | N-bromosuccinimide, UV light, chlorobenzene or ethyl acetate | 0–5 °C, 4 hours, photochemical | 74-95 | Avoid toxic solvents, monitor reaction |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2-ethoxybenzoate or 4-thio-2-ethoxybenzoate.

Reduction: 4-bromo-2-ethoxybenzyl alcohol.

Hydrolysis: 4-bromo-2-ethoxybenzoic acid.

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 4-bromo-2-ethoxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances reactivity, making it suitable for further modifications that lead to biologically active molecules. For example, it can be used in the synthesis of anti-inflammatory and anticancer agents by facilitating nucleophilic substitutions or coupling reactions.

Research has demonstrated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance its interaction with microbial targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings indicate its potential as a lead compound for developing new anticancer therapies.

Synthetic Applications

In organic synthesis, this compound is utilized as a building block for constructing more complex organic molecules. Its versatility allows it to participate in various reactions, including:

- Esterification Reactions : It can react with alcohols to form esters, which are valuable in fragrance and flavor industries.

- Cross-Coupling Reactions : The bromine atom enables cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.

Table: Synthetic Routes Utilizing this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Cross-Coupling | Forms carbon-carbon bonds with organometallics |

| Esterification | Produces esters through reaction with alcohols |

Case Study 1: Anticancer Screening

A study focused on the anticancer properties of this compound derivatives revealed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed that treated cells showed increased levels of apoptotic markers.

Case Study 2: Antimicrobial Efficacy

In another research project, various derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the molecular structure significantly enhanced antimicrobial potency.

Mechanism of Action

The mechanism by which methyl 4-bromo-2-ethoxybenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : Studies on analogs like 2-(4-Methylphenyl)-2-oxoethyl 3-bromo-benzoate reveal planar aromatic systems with intermolecular halogen bonding, influencing solid-state packing.

- Environmental Impact : Brominated esters may persist in ecosystems due to low volatility, necessitating studies on biodegradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.